molecular formula C10H7F3O4 B13702478 2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid

2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid

Cat. No.: B13702478
M. Wt: 248.15 g/mol
InChI Key: KBHPHNSKEICFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C10H7F3O4 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

The synthesis of 2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then hydrolyzed and decarboxylated to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H7F3O4

Molecular Weight

248.15 g/mol

IUPAC Name

2-oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H7F3O4/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4H,5H2,(H,15,16)

InChI Key

KBHPHNSKEICFOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.